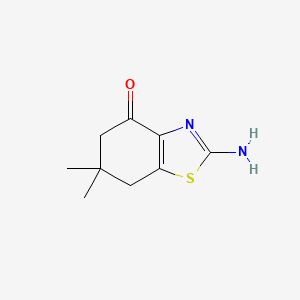

2-Amino-6,6-dimethyl-6,7-dihydro-5H-benzothiazol-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-6,6-dimethyl-6,7-dihydro-5H-benzothiazol-4-one is a chemical compound with the molecular formula C9H12N2OS and a molecular weight of 196.27 . It is used for research purposes .

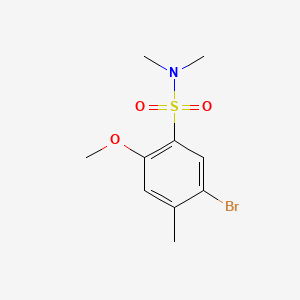

Molecular Structure Analysis

The molecular structure of 2-Amino-6,6-dimethyl-6,7-dihydro-5H-benzothiazol-4-one can be represented by the SMILES notation: CC1(CC2=C(C(=O)C1)N=C(S2)N)C .Physical And Chemical Properties Analysis

The melting point of 2-Amino-6,6-dimethyl-6,7-dihydro-5H-benzothiazol-4-one is 207 °C . The InChI code for this compound is 1S/C9H12N2OS/c1-9(2)3-5(12)7-6(4-9)13-8(10)11-7/h3-4H2,1-2H3,(H2,10,11) .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

One significant application of benzothiazole derivatives is in the field of corrosion inhibition. Hu et al. (2016) synthesized two benzothiazole derivatives to study their effect as corrosion inhibitors for carbon steel in 1 M HCl solution. Their study demonstrated that these inhibitors exhibit higher inhibition efficiencies against steel corrosion than previously reported benzothiazole family inhibitors. This suggests that 2-Amino-6,6-dimethyl-6,7-dihydro-5H-benzothiazol-4-one derivatives could provide a basis for developing effective corrosion inhibitors through both physical and chemical adsorption onto surfaces (Hu et al., 2016).

Antitumor Activity

The benzothiazole nucleus has been explored for its antitumor properties. Bradshaw et al. (2002) conducted a preclinical evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. Their research highlighted the potent antitumor properties of these compounds, both in vitro and in vivo, against human mammary carcinoma cell lines and xenograft tumors. This indicates that 2-Amino-6,6-dimethyl-6,7-dihydro-5H-benzothiazol-4-one derivatives may play a role in cancer therapy by inducing cytochrome P450 1A1, leading to the metabolic activation of these compounds (Bradshaw et al., 2002).

Synthesis and Characterization for Anti-inflammatory and Analgesic Agents

Abbas et al. (2014) synthesized a series of compounds bearing the 1,3-benzothiazol-2-one nucleus, aiming to evaluate them as anti-inflammatory and analgesic agents. Their study demonstrates the therapeutic potential of benzothiazole derivatives in treating inflammation and pain, contributing to the development of new pharmacological agents (Abbas et al., 2014).

Polyglutamine Aggregation Inhibitors for Huntington's Disease

Heiser et al. (2002) identified benzothiazole derivatives as potential inhibitors of polyglutamine aggregation, a process implicated in Huntington's disease. By using an automated filter retardation assay, they screened a large library of small molecules and found benzothiazole derivatives that inhibit huntingtin protein aggregation in vitro and in vivo. This discovery could lead to new therapeutic strategies for Huntington's disease and related disorders, showcasing the versatility of 2-Amino-6,6-dimethyl-6,7-dihydro-5H-benzothiazol-4-one derivatives in biomedical research (Heiser et al., 2002).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-amino-6,6-dimethyl-5,7-dihydro-1,3-benzothiazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c1-9(2)3-5(12)7-6(4-9)13-8(10)11-7/h3-4H2,1-2H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCLMKXIXHXJRAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)N=C(S2)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6,6-dimethyl-6,7-dihydro-5H-benzothiazol-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-fluorophenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2970857.png)

![N~6~-benzyl-N~6~-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2970859.png)

![Methyl 3-{[(benzoylamino)carbothioyl]amino}-3-(4-bromophenyl)propanoate](/img/structure/B2970861.png)

![1-(4-methoxyphenyl)-5-oxo-N-[2-(thiophen-2-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B2970869.png)

![2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-N-(4-methylphenyl)-1-benzofuran-5-sulfonamide](/img/structure/B2970870.png)

![2-(4-Chlorophenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-8-yl phenyl sulfone](/img/structure/B2970875.png)